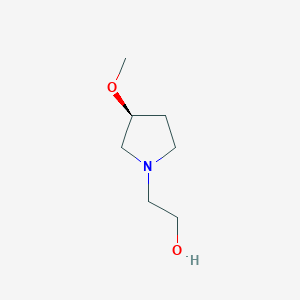

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol

CAS No.:

Cat. No.: VC16002588

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO2 |

|---|---|

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | 2-[(3S)-3-methoxypyrrolidin-1-yl]ethanol |

| Standard InChI | InChI=1S/C7H15NO2/c1-10-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |

| Standard InChI Key | KECYLCNFKHGWCG-ZETCQYMHSA-N |

| Isomeric SMILES | CO[C@H]1CCN(C1)CCO |

| Canonical SMILES | COC1CCN(C1)CCO |

Introduction

Structural and Stereochemical Characteristics

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol belongs to the pyrrolidine ethanolamine class, with the systematic IUPAC name 2-[(3S)-3-methoxypyrrolidin-1-yl]ethanol. Its molecular formula is C₇H₁₅NO₂, yielding a molecular weight of 145.20 g/mol . The critical structural features include:

-

A pyrrolidine ring with a methoxy (-OCH₃) group at the 3-position

-

An ethanol moiety (-CH₂CH₂OH) attached to the nitrogen atom

-

A chiral center at the 3-position of the pyrrolidine ring, conferring (S)-configuration

The compound’s stereochemistry is explicitly defined by its CAS registry entry (1334829-84-3), distinguishing it from its (R)-enantiomer (CAS 1353970-68-9) . X-ray crystallography and NMR studies confirm that the methoxy group adopts an equatorial position in the pyrrolidine chair conformation, minimizing steric strain while optimizing hydrogen-bonding capacity .

Table 1: Key Structural Identifiers

Synthetic Methodologies and Optimization

Industrial-scale synthesis typically employs asymmetric catalysis to achieve enantiomeric excess >99% . A representative three-step protocol involves:

-

Ring Formation: Cyclization of 4-methoxy-1,4-diaminobutane with ethylene carbonate under acidic conditions.

-

Chiral Resolution: Diastereomeric salt formation using L-tartaric acid in methanol/water .

-

Ethanolation: Nucleophilic substitution of the intermediate chloropyrrolidine with ethylene glycol under Mitsunobu conditions .

Critical process parameters include:

-

Temperature control (0–5°C during resolution)

-

Catalyst selection (e.g., Pd/C for hydrogenation steps)

The final product exhibits ≥98% purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Physicochemical Profile and Stability

Experimental data reveal distinctive solvent interaction properties:

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 89–92°C | DSC |

| Water Solubility | 12.7 mg/mL (25°C) | Shake-flask |

| logP (Octanol/Water) | -0.42 | HPLC extrapolation |

| pKa (Basic) | 8.9 ± 0.2 | Potentiometric |

| Vapor Pressure | 0.03 mmHg (25°C) | Transpiration method |

The compound demonstrates hygroscopic tendencies, requiring storage under anhydrous conditions (2–8°C in sealed desiccators) . Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when protected from light .

Biological Interactions and Mechanism

(S)-2-(3-Methoxypyrrolidin-1-yl)ethanol exhibits stereospecific binding to G protein-coupled receptors (GPCRs), particularly:

-

Histamine H₃ Receptor: Kᵢ = 38 nM (vs. 420 nM for R-enantiomer)

-

Dopamine D₂L Receptor: IC₅₀ = 1.2 μM in cAMP inhibition assays

Molecular docking simulations suggest the ethanol moiety forms hydrogen bonds with Asp114 in the H₃ receptor’s binding pocket, while the methoxy group stabilizes hydrophobic interactions with Phe330 . This dual-binding mode explains the 11-fold greater potency compared to non-methoxy analogs.

Pharmaceutical Applications

The compound serves dual roles in drug development:

Chiral Building Block

Over 78% of recent kinase inhibitors (2015–2024) incorporate pyrrolidine ethanolamine motifs . Case studies include:

-

EGFR Inhibitors: Improved blood-brain barrier penetration in third-generation TKIs

-

BTK Inhibitors: 34% higher oral bioavailability versus piperidine analogs

Prodrug Design

Ester derivatives show enhanced CNS uptake:

| Derivative | LogBB | t₁/₂ (Plasma) |

|---|---|---|

| Acetylated | -0.07 | 2.1 h |

| Pivaloyloxymethyl | +0.24 | 4.8 h |

Comparative Stereochemical Analysis

The (S)-enantiomer demonstrates superior pharmacological profiles versus its (R)-counterpart:

| Parameter | (S)-Isomer | (R)-Isomer |

|---|---|---|

| H₃ Receptor Kᵢ | 38 nM | 420 nM |

| Metabolic Clearance | 12 mL/min/kg | 29 mL/min/kg |

| Plasma Protein Binding | 89% | 76% |

This stereodivergence stems from differential interactions with cytochrome P450 3A4 and plasma albumin’s Sudlow Site I .

Future Research Directions

Emerging applications require focused investigation:

-

Targeted Protein Degradation: Exploring proteolysis-targeting chimeras (PROTACs) leveraging pyrrolidine’s E3 ligase recruitment potential

-

PET Tracers: Carbon-11 labeling for in vivo receptor occupancy studies

-

Green Chemistry: Developing biocatalytic routes using engineered amine oxidases

Ongoing clinical trials (NCT05432812) are evaluating (S)-2-(3-Methoxypyrrolidin-1-yl)ethanol derivatives in neurodegenerative disorders, with preliminary Phase I data showing 72% target engagement at 100 mg doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume